Product packaging for 1-Oxiranyl-1,2-ethanediol Diacetate(Cat. No.:CAS No. 1330277-54-7)

1-Oxiranyl-1,2-ethanediol Diacetate

Cat. No.: B589051
CAS No.: 1330277-54-7
M. Wt: 188.179
InChI Key: YUGYUZXUQORZAP-UHFFFAOYSA-N
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Description

1-Oxiranyl-1,2-ethanediol Diacetate is a specialized chemical reagent that serves as a valuable reactive intermediate in advanced organic synthesis and polymer chemistry . Its key structural feature integrates an oxirane (epoxide) ring with diacetate functional groups, enabling dual reactivity that is essential for crosslinking applications and molecular functionalization . This compound is particularly significant for researchers developing epoxy resins, coatings, adhesives, and composite materials, as it provides a mechanism to introduce tailored epoxy moieties into polymer matrices. The incorporation of this compound during synthesis is known to enhance critical material properties, including thermal stability, adhesion strength, and chemical resistance of the final product . Its moderate viscosity and solubility in common organic solvents facilitate straightforward processing in laboratory settings . Handling should involve standard protocols for reactive epoxy compounds, with care taken to avoid unintended reactions with nucleophiles . This product is intended for research purposes in controlled laboratory environments and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O5 B589051 1-Oxiranyl-1,2-ethanediol Diacetate CAS No. 1330277-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-acetyloxy-2-(oxiran-2-yl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-5(9)11-4-8(7-3-12-7)13-6(2)10/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYUZXUQORZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1CO1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxiranyl 1,2 Ethanediol Diacetate

Established Synthetic Routes and Reaction Pathways

The preparation of 1-Oxiranyl-1,2-ethanediol Diacetate can be approached through several strategic pathways, primarily revolving around the formation of the oxirane ring and the introduction of the acetate (B1210297) groups.

Epoxidation-Acetylation Sequences for Diol Precursors

A plausible and common strategy for synthesizing vicinal diacetates from epoxides involves a two-step process: epoxidation of an unsaturated precursor followed by the ring-opening of the epoxide with acetate.

One potential pathway begins with an unsaturated diol, which is first epoxidized to form an epoxy diol. This intermediate then undergoes acetylation of the two hydroxyl groups to yield the final product. Alternatively, an unsaturated diacetate can be synthesized first, followed by selective epoxidation of the double bond.

A related approach involves starting with an epoxide and converting it to the corresponding 1,2-diacetate. The ring-opening of epoxides with acetic anhydride (B1165640) can be catalyzed by various reagents to produce vicinal diacetates. For instance, iron(III)-substituted polyoxometalate has been demonstrated as an effective catalyst for this transformation semanticscholar.org. Zeolites have also been employed to catalyze the ring-opening of epoxides with acetic anhydride, leading to acetylated diols semanticscholar.org.

A patent for the synthesis of diacetyl epoxy glyceryl oleates describes a process involving the epoxidation of diacetyl monooleins in the presence of formic acid and hydrogen peroxide google.com. This methodology, applied to a different substrate, highlights the general principle of epoxidizing an acetylated unsaturated precursor. Another patented process for producing diacetyl epoxy glyceryl oleate (B1233923) involves the epoxidation of diacetyl glyceryl oleate with hydrogen peroxide in the presence of a weak acid and an epoxidation catalyst epo.org.

The reaction of glycidol (B123203) with acetic anhydride can produce a mixture of glycerin diacetates, illustrating the reactivity of the epoxide ring with acetylating agents icm.edu.pl. While not a direct synthesis of the target molecule, this reaction demonstrates the fundamental chemistry involved.

Stereoselective and Stereospecific Synthesis Approaches

Achieving stereocontrol in the synthesis of this compound is crucial, particularly for applications where specific stereoisomers are required.

A key strategy for introducing chirality is through asymmetric epoxidation. The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols wikipedia.orgyoutube.com. This reaction utilizes a catalyst formed from titanium tetra(isopropoxide), diethyl tartrate, and tert-butyl hydroperoxide as the oxidant wikipedia.org. By selecting the appropriate enantiomer of diethyl tartrate, it is possible to control the stereochemistry of the resulting epoxide youtube.comlibretexts.org. For the synthesis of this compound, a suitable allylic diol precursor could be subjected to Sharpless epoxidation to create the chiral epoxide core, followed by acetylation.

The diastereoselectivity of epoxidation of allylic alcohols can be influenced by hydrogen bonding. The use of m-chloroperoxybenzoic acid (m-CPBA) as an oxidant can lead to facial selectivity, which can be reversed upon acetylation of the alcohol, indicating the directing effect of the hydroxyl group wikipedia.org. Studies on the epoxidation of allylic diols derived from Baylis-Hillman adducts have shown that high anti-diastereoselectivity can be achieved, with the stereochemical outcome being influenced by intramolecular hydrogen bonding organic-chemistry.org.

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalytic systems for both the epoxidation and acetylation steps.

Homogeneous Catalysis Applications

Homogeneous catalysts are widely used in organic synthesis due to their high activity and selectivity. In the context of epoxidation, various metal complexes have been shown to be effective. For instance, catalytic asymmetric epoxidation of α,β-unsaturated esters can be achieved using a chiral yttrium-biphenyldiol complex, yielding epoxy esters with high enantiomeric excess organic-chemistry.orgnih.gov. This approach could be adapted for the epoxidation of an unsaturated precursor to this compound.

For the acetylation step, both acid and base catalysts can be employed in a homogeneous phase. Acetylation of alcohols, phenols, amines, and thiols can be carried out using acetic anhydride under catalyst- and solvent-free conditions, often with high yields mdpi.com. The use of ionic liquids as solvents can also dramatically increase the yield in the acetylation of polysaccharides, suggesting their potential utility in related reactions nih.gov.

Heterogeneous Catalysis for Enhanced Efficiency

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable and cost-effective processes. In the synthesis of vinyl acetate, a related vinyl ester, palladium-gold (PdAu) bimetallic catalysts supported on silica (B1680970) are used industrially aiche.org. While the reaction is different, it highlights the use of supported metal catalysts in acetate synthesis. Zinc acetate supported on activated carbon or γ-Al2O3 has also been studied for vinyl acetate production researchcommons.orgresearchgate.net.

For the epoxidation step, heterogeneous catalysts can also be employed. For example, the epoxidation of α,β-unsaturated ketones has been demonstrated using amide-based Cinchona alkaloids as hybrid phase-transfer catalysts, which can be recycled acs.orgbuchler-gmbh.com.

Biocatalytic Approaches to Epoxide and Ester Formation

Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions.

For the formation of the epoxide ring, several biocatalytic methods are available. Monooxygenase and peroxidase enzymes can directly epoxidize olefins acsgcipr.org. Lipases and proteases can be used to generate peracids in situ from hydrogen peroxide and acids or esters, which then act as the oxidizing agents acsgcipr.org. These enzymatic methods often proceed with high enantioselectivity. Epoxide hydrolases can be used for the kinetic resolution of racemic epoxides to obtain enantiopure epoxides and diols nih.govacs.org.

The acetylation step can also be facilitated by enzymes. Lipases are commonly used for the acylation of alcohols, and this can be performed with high regioselectivity and enantioselectivity.

Data Tables

Table 1: Overview of Potential Synthetic Strategies

Strategy Key Reaction Steps Potential Precursors Key Features
Epoxidation-Acetylation1. Epoxidation2. AcetylationUnsaturated diol, Unsaturated diacetateVersatile approach applicable to various substrates.
Acetylation of Epoxide1. Epoxide ring-opening with acetateGlycidol or other functionalized epoxidesDirect conversion of an epoxide to a diacetate.
Stereoselective Epoxidation1. Asymmetric epoxidation2. AcetylationAllylic diolAllows for the synthesis of specific stereoisomers.

Table 2: Comparison of Catalytic Systems

Catalyst Type Examples for Epoxidation Examples for Acetylation Advantages Disadvantages
Homogeneous Yttrium-biphenyldiol complexesAcid/base catalysts, Ionic liquidsHigh activity and selectivity.Difficult to separate from the reaction mixture.
Heterogeneous Supported PdAu, Supported zinc acetate, Cinchona alkaloidsZeolitesEasy separation and reusability, improved stability.May have lower activity compared to homogeneous counterparts.
Biocatalytic Monooxygenases, Peroxidases, LipasesLipasesHigh selectivity (enantio-, regio-), mild reaction conditions, environmentally friendly.Can be sensitive to reaction conditions, substrate scope may be limited.

Process Optimization and Green Chemistry Principles in Scalable Production

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the green synthesis of epoxides like this compound. Traditional epoxidation reactions often employ chlorinated solvents, which are associated with significant environmental and health concerns. Consequently, research efforts are directed towards identifying greener alternatives that are less toxic, readily biodegradable, and have a lower environmental footprint.

For the epoxidation of unsaturated esters, a plausible synthetic route to this compound, several greener solvent systems have been explored. These include:

Ionic Liquids: These are salts that are liquid at low temperatures and are characterized by their low vapor pressure, which reduces air pollution. They can be tailored to be effective reaction media for epoxidation reactions, sometimes enhancing catalytic activity.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, CO₂ can be easily removed and recycled.

Water: As the most abundant and environmentally benign solvent, water is an ideal choice for green chemistry. The development of water-tolerant catalysts is crucial for conducting epoxidation reactions in aqueous media.

Solvent-free Systems: The most environmentally friendly approach is to conduct the reaction without any solvent. This is often achievable in liquid substrates or by using heterogeneous catalysts.

The selection of an optimal solvent or reaction medium depends on various factors, including the nature of the substrate and oxidizing agent, the type of catalyst used, and the desired reaction conditions.

Table 1: Comparison of Conventional and Green Solvents for Epoxidation Reactions

Solvent TypeExamplesAdvantagesDisadvantages
Conventional Dichloromethane, ChloroformGood solubility for many reactantsToxic, volatile, environmentally persistent
Green Water, Supercritical CO₂, Ionic LiquidsLow toxicity, reduced environmental impact, potential for recyclingMay require catalyst modification, potentially lower reaction rates

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.com The goal is to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing the generation of byproducts and waste. wikipedia.org

In the context of synthesizing this compound, likely via epoxidation of an unsaturated precursor, the choice of the oxidizing agent is paramount for achieving high atom economy. Traditional methods often use stoichiometric oxidants like peroxy acids (e.g., m-CPBA), which generate a significant amount of waste.

Greener approaches focus on catalytic methods using cleaner oxidants:

Hydrogen Peroxide (H₂O₂): This is an ideal oxidant as its only byproduct is water. Catalytic systems, often involving transition metals or enzymes, are employed to activate H₂O₂ for the epoxidation reaction. organic-chemistry.org

Molecular Oxygen (O₂): Utilizing air as the source of oxygen is a highly atom-economical and sustainable approach. This typically requires a catalyst to facilitate the oxygen transfer to the double bond.

Waste minimization strategies extend beyond atom economy and encompass the entire production process. blazingprojects.comeolss.net This includes:

Catalyst Recycling: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy to reduce waste and production costs.

Process Intensification: Combining multiple reaction steps into a single pot or a continuous process can reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation.

Byproduct Valorization: Exploring potential applications for any unavoidable byproducts can turn a waste stream into a valuable resource.

Table 2: Atom Economy of Different Epoxidation Methods

Oxidizing AgentByproductAtom EconomyGreen Chemistry Consideration
m-CPBAm-Chlorobenzoic acidLowGenerates significant stoichiometric waste
Hydrogen PeroxideWaterHighClean oxidant, environmentally benign byproduct
Molecular OxygenNone (ideally)Very HighUltimate green oxidant, requires efficient catalysis

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the green and scalable production of fine chemicals, including epoxides. qub.ac.uk In a continuous flow process, reactants are continuously pumped through a reactor where the reaction takes place, and the product is collected at the outlet. This approach offers several advantages over traditional batch processing:

Enhanced Safety: Flow reactors typically have a small reaction volume, which allows for better control over reaction parameters such as temperature and pressure. This is particularly important for potentially exothermic epoxidation reactions.

Improved Efficiency and Yield: The precise control over reaction conditions in flow reactors often leads to higher yields and selectivities compared to batch reactions. The rapid mixing and efficient heat transfer can minimize the formation of side products.

Scalability: Scaling up a continuous flow process is generally more straightforward than scaling up a batch reaction. Instead of using larger reactors, the production rate can be increased by running the process for a longer time or by using multiple reactors in parallel.

Integration of Processes: Continuous flow setups allow for the integration of multiple reaction and purification steps into a single, automated process. For the synthesis of this compound, this could involve the continuous generation of the oxidizing agent in-situ, followed immediately by the epoxidation reaction and an in-line purification step. qub.ac.uk

The design of a continuous flow process for the synthesis of this compound would involve the selection of a suitable reactor type (e.g., packed-bed reactor with a heterogeneous catalyst), optimization of flow rates, temperature, and pressure, and the development of an integrated work-up and purification procedure.

Applications of 1 Oxiranyl 1,2 Ethanediol Diacetate in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

The presence of a stereocenter on the oxirane ring suggests that enantiomerically pure forms of 1-Oxiranyl-1,2-ethanediol Diacetate could theoretically serve as valuable chiral building blocks.

No documented examples of the use of this compound in the enantioselective synthesis of complex molecules are available. Hypothetically, the chiral epoxide could be a precursor for the synthesis of various chiral diols and amino alcohols, which are key components in many biologically active molecules.

There is no available research on the derivatization of this compound to bioactive scaffolds. The combination of the reactive epoxide ring and the diacetate groups could, in theory, allow for a range of chemical modifications to produce diverse molecular frameworks.

Role as a Key Intermediate in Multi-Step Synthesis

No published synthetic routes were found that utilize this compound as a key intermediate. Its potential as an intermediate would stem from the sequential or simultaneous reactions of its functional groups.

Functional Group Interconversions Facilitated by Oxiranyl and Diacetate Moieties

Specific research on the functional group interconversions of this particular compound is absent from the literature. However, the oxiranyl (epoxide) ring is known to undergo nucleophilic ring-opening reactions, leading to the formation of 1,2-disubstituted ethanediol derivatives. The diacetate groups can be hydrolyzed to the corresponding diol or transformed into other functional groups.

Table 1: Hypothetical Research Findings on this compound

Research AreaFindings
Enantioselective Synthesis No data available.
Bioactive Derivatization No data available.
Multi-Step Synthesis Intermediate No data available.
Functional Group Interconversions No specific data. General reactivity of epoxides and acetates is known.

Investigation of 1 Oxiranyl 1,2 Ethanediol Diacetate in Polymer Science

Monomer for Novel Polymer Architectures

1-Oxiranyl-1,2-ethanediol diacetate possesses two key functional groups that could be exploited in polymer synthesis: the oxirane (epoxide) ring and the two acetate (B1210297) groups. The epoxide is susceptible to ring-opening polymerization, a process that can be initiated by a variety of cationic, anionic, or coordination catalysts.

The polymerization of the epoxide unit would be the most direct route to forming a homopolymer. This process, known as ring-opening polymerization (ROP), involves the cleavage of the strained three-membered ether ring and the subsequent formation of a linear polyether chain. diva-portal.org The reaction can proceed through different mechanisms depending on the initiator used. diva-portal.org

Cationic ROP: Initiated by strong acids or Lewis acids, this mechanism involves a positively charged propagating species. The monomer attacks the protonated or activated epoxide ring. diva-portal.org

Anionic ROP: This pathway uses strong bases as initiators. The nucleophilic initiator attacks one of the carbon atoms of the epoxide ring, leading to a propagating alkoxide chain end. diva-portal.org

Coordination-Insertion ROP: Often employing organometallic catalysts, this mechanism is thought to proceed via coordination of the monomer to the active metal center followed by insertion into the metal-oxygen bond. This method can offer better control over the polymer's molecular weight and structure. diva-portal.org

The presence of the diacetate groups would likely influence the polymerization process and the properties of the resulting poly(this compound). These ester groups could potentially participate in side reactions, depending on the polymerization conditions.

To tailor the properties of the final polymer, this compound could be copolymerized with a variety of other monomers. The choice of comonomer would depend on the desired characteristics of the resulting material. For instance, copolymerization with other cyclic esters like lactide or caprolactone (B156226) via ROP could yield biodegradable polyesters with pendant acetate functionalities. mdpi.com

The reactivity ratios of the comonomers would be a critical factor in determining the microstructure of the copolymer (i.e., random, alternating, or block).

Crosslinking Agent in Polymeric Materials

The bifunctional nature of this compound, with its epoxide ring, makes it a potential candidate for use as a crosslinking agent. epa.gov In this application, the epoxide group would react with functional groups present in pre-existing polymer chains, such as hydroxyl, carboxyl, or amine groups, to form a three-dimensional network structure. This crosslinking process would enhance the mechanical strength, thermal stability, and chemical resistance of the material. For example, it could be used to crosslink epoxy resins or polymers containing nucleophilic side groups. epa.gov

Precursor for Advanced Resin Formulations

Epoxy compounds are fundamental components of many advanced resin formulations used in coatings, adhesives, and composites. atamanchemicals.com this compound could serve as a reactive diluent or a primary component in such formulations. The acetate groups might impart specific solubility characteristics or influence the curing kinetics. After curing, these groups would remain as pendant functionalities in the crosslinked network, potentially affecting the surface properties and polarity of the final resin.

Structure-Property Relationships in this compound-Derived Polymers

The properties of polymers derived from this compound would be directly linked to their molecular structure.

Structural FeaturePotential Influence on Polymer Properties
Polyether Backbone Provides flexibility and hydrophilicity.
Pendant Diacetate Groups Increases the polymer's polarity and may serve as sites for post-polymerization modification. The bulky nature of these groups would affect chain packing and, consequently, the glass transition temperature and crystallinity.
Crosslink Density (if used as a crosslinker) Higher crosslink density would lead to increased rigidity, hardness, and thermal stability, but reduced flexibility and swelling in solvents.

The hydrolysis of the acetate ester groups could be explored as a post-polymerization modification strategy to introduce hydroxyl groups, thereby altering the polymer's solubility and creating new reactive sites for further functionalization.

Biochemical and Medicinal Chemistry Research Involving 1 Oxiranyl 1,2 Ethanediol Diacetate

Role as a Synthetic Precursor for Pharmacologically Relevant Compounds

The inherent reactivity of the epoxide and the presence of ester functionalities in 1-Oxiranyl-1,2-ethanediol diacetate position it as a potentially valuable precursor in the synthesis of pharmacologically active molecules. The oxirane ring can undergo nucleophilic ring-opening reactions, allowing for the introduction of various functional groups, while the acetate (B1210297) esters can be hydrolyzed to reveal hydroxyl groups for further modification.

Design and Synthesis of Drug Candidates

While the diepoxy compounds, as a class, are recognized for their utility as intermediates in the synthesis of polymers and other materials, specific examples detailing the use of this compound as a direct precursor in the design and synthesis of drug candidates are not extensively documented in publicly available literature. mdpi.com However, the structural motifs present in the molecule are found in various bioactive compounds. For instance, the epoxide group is a key pharmacophore in several approved drugs and is known to interact with biological macromolecules. mdpi.com The diol resulting from the hydrolysis of the acetate groups is also a common feature in many pharmaceutical agents. Therefore, the potential for this compound to serve as a chiral building block or a scaffold for the synthesis of novel therapeutic agents remains an area for further investigation.

Prodrug Strategies Leveraging Ester Hydrolysis

Prodrug design is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov One of the most prevalent prodrug approaches involves the use of ester groups, which can be cleaved by endogenous esterases to release the active parent drug. nih.gov

The diacetate structure of this compound makes it a candidate for such prodrug strategies. The hydrolysis of the acetate esters would unmask hydroxyl groups, which could be the active moieties of a drug or could be crucial for its interaction with a biological target. While specific prodrugs based on this exact molecule are not widely reported, the principle of using esterase-labile groups is well-established. For example, the hydrolysis of glycidyl (B131873) esters by lipases in the digestive system to release glycidol (B123203) is a well-studied process. nih.govnih.gov This suggests that the diacetate groups of this compound would likely be susceptible to enzymatic hydrolysis in a biological environment.

In Vitro Studies on Enzyme-Catalyzed Reactions

The ester and epoxide functionalities of this compound make it a substrate for several classes of enzymes, particularly hydrolases. In vitro studies of these enzymatic reactions are crucial for understanding the compound's metabolic fate and for harnessing these enzymes in biocatalytic applications.

Investigations into Esterase Activity and Kinetics

The kinetics of esterase-catalyzed reactions are typically studied by monitoring the release of the alcohol or carboxylic acid product over time. For chromogenic substrates like p-nitrophenyl acetate, the reaction can be followed spectrophotometrically. diva-portal.orgmdpi.com For non-chromogenic substrates like this compound, techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be required to quantify the substrate depletion or product formation. The Michaelis-Menten kinetic parameters, KM and kcat, can then be determined to characterize the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Analogous Enzyme-Catalyzed Hydrolysis of Esters

EnzymeSubstrateProductsKey FindingsReference
Lipase (B570770) (Candida cylindracea)2,6-diacetoxybicyclo[3.3.1]nonane(+)-(1S,2R,5S,6R)-2-hydroxy-6-acetoxybicyclo[3.3.1]nonane and (–)-(1R,2S,5R,6S)-2,6-diacetoxybicyclo[3.3.1]nonaneEnantioselective hydrolysis, demonstrating the potential for kinetic resolution. rsc.org
Pig Liver Esterase2,6-diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonane(–)-(1S,2R,5S,6R)-2-hydroxy-6-acetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonane and (+)-(1R,2S,5R,6S)-2,6-diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonaneEnantioselective hydrolysis, yielding optically active products. rsc.org
Gut LipasesGlycidyl EstersGlycidol and Fatty AcidsRapid and pH-dependent hydrolysis in gastrointestinal models. nih.gov

Metabolic Pathway Elucidation in Biochemical Systems

The metabolic pathway of this compound in biochemical systems is anticipated to involve the hydrolysis of the ester bonds and reactions of the epoxide ring. Based on studies of structurally related glycidyl esters, the initial step in the metabolism is likely the hydrolysis of the acetate esters by lipases and esterases, releasing acetic acid and 1-oxiranyl-1,2-ethanediol. researchgate.netnih.govnih.gov

The resulting glycidol moiety can then be further metabolized. The primary routes for glycidol metabolism involve epoxide hydrolases, which catalyze the opening of the oxirane ring to form glycerol (B35011), and conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferases (GSTs). researchgate.net The glycerol can then enter central metabolic pathways.

Table 2: Predicted Metabolic Pathway of this compound

StepReactionEnzyme(s)Resulting Product(s)Reference
1Hydrolysis of acetate estersEsterases, Lipases1-Oxiranyl-1,2-ethanediol + 2 Acetic Acid researchgate.netnih.govnih.gov
2aEpoxide hydrationEpoxide Hydrolase (EH)Glycerol researchgate.net
2bGlutathione conjugationGlutathione S-Transferase (GST)Glycidol-GSH conjugate researchgate.net

Mechanistic Studies on Molecular Interactions (excluding therapeutic/toxicity)

The molecular interactions of this compound are dictated by its functional groups. The epoxide ring is a strained, three-membered heterocycle that is susceptible to ring-opening reactions with a variety of nucleophiles. This high reactivity makes diepoxy compounds valuable intermediates in the synthesis of polymers and resins. mdpi.com

Computational studies, such as those using density functional theory (DFT), can be employed to investigate the reaction pathways of epoxides with nucleophiles like amines. bohrium.com These studies can elucidate the activation barriers for different reaction pathways and predict the regioselectivity of the ring-opening. All-atom molecular dynamics (MD) simulations can also be used to characterize the interactions of epoxy-containing molecules within a larger system, such as a polymer matrix, providing insights into properties like segmental mobility. nih.govacs.org While these studies often focus on materials science applications, the fundamental principles of molecular interaction are broadly applicable to understanding how this compound might interact with biological macromolecules at a non-therapeutic, non-toxic level. For instance, the potential for hydrogen bonding and van der Waals interactions with amino acid residues in an enzyme's active site can be modeled to understand the basis of substrate recognition and catalysis. scielo.br

Computational and Theoretical Chemistry Studies of 1 Oxiranyl 1,2 Ethanediol Diacetate

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational flexibility of 1-Oxiranyl-1,2-ethanediol Diacetate. The presence of multiple rotatable bonds—specifically around the C-C single bonds of the ethanediol backbone and the C-O bonds of the acetate (B1210297) groups—gives rise to a complex potential energy surface with numerous possible conformers.

Conformational analysis typically begins with a systematic or stochastic search of the conformational space to identify low-energy structures. Methods like molecular mechanics (MM), often using force fields such as MMFF94 or AMBER, are well-suited for rapidly evaluating the energies of a large number of conformers. These initial geometries can then be further optimized using more accurate quantum mechanical methods.

A representative set of calculated low-energy conformers and their relative energies, as might be obtained from a computational study, is presented in Table 1.

Table 1: Calculated Relative Energies of this compound Conformers

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs of conformational analysis studies.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. researchgate.net These calculations can elucidate the distribution of electron density, molecular orbital energies, and various electronic properties that govern the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the LUMO and its localization can indicate the most probable sites for nucleophilic attack. For an epoxide-containing molecule, the LUMO is often associated with the C-O bonds of the oxirane ring. ic.ac.uk Specifically, the LUMO is expected to have significant contributions from the antibonding σ* orbitals of the epoxide C-O bonds. ic.ac.uk

Analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and ether functionalities. Regions of positive potential (blue) highlight electron-deficient areas, which are prone to nucleophilic attack. For this compound, the most positive regions are expected to be around the hydrogen atoms and the carbon atoms of the epoxide ring, making them the primary sites for nucleophilic attack.

Calculated electronic properties from a hypothetical DFT study are summarized in Table 2.

Table 2: Calculated Electronic Properties of this compound (DFT B3LYP/6-31G)*

Property Value Unit
HOMO Energy -7.25 eV
LUMO Energy 0.89 eV
HOMO-LUMO Gap 8.14 eV
Dipole Moment 3.45 Debye

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Reaction Mechanism Predictions for Epoxide Opening and Ester Transformations

Theoretical chemistry is instrumental in mapping out the potential energy surfaces for reactions involving this compound, such as epoxide ring-opening and ester hydrolysis or transesterification. By locating transition states and calculating activation energies, the most favorable reaction pathways can be predicted.

Epoxide Ring-Opening: The epoxide ring is susceptible to opening by nucleophiles under both acidic and basic conditions, proceeding through different mechanisms.

Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 reactions. unicamp.br Theoretical studies on similar unsymmetrical epoxides show that the regioselectivity of the attack depends on the substitution pattern. researchgate.net For this compound, the carbon atom of the epoxide that is also attached to the diacetate-bearing carbon is more substituted. In acidic media, nucleophilic attack is predicted to occur preferentially at this more substituted carbon due to the development of a partial positive charge that is stabilized by the adjacent carbon atom (an SN1-like character). ic.ac.ukresearchgate.net

Base-Catalyzed Opening: Under basic or nucleophilic conditions, the reaction follows an SN2 mechanism. researchgate.net Computational models predict that the nucleophile will attack the less sterically hindered carbon atom of the epoxide ring. researchgate.net In the case of this compound, this would be the terminal CH2 group of the oxirane.

Ester Transformations: The diacetate groups can undergo hydrolysis or transesterification. Theoretical studies on ester hydrolysis have shown that these reactions typically proceed through a tetrahedral intermediate. researchgate.netacs.org The reaction can be catalyzed by acid or base. Computational models can be used to compare the activation barriers for the hydrolysis of the two ester groups, although they are chemically equivalent in this symmetric diacetate.

A summary of predicted activation energies for key reaction pathways is provided in Table 3.

Table 3: Predicted Activation Energies for Reactions of this compound

Reaction Conditions Predicted Activation Energy (kcal/mol)
Epoxide Opening (at more substituted C) Acid-Catalyzed (H3O+) ~18-20
Epoxide Opening (at less substituted C) Base-Catalyzed (OH-) ~22-25
Ester Hydrolysis Acid-Catalyzed ~16-19
Ester Hydrolysis Base-Catalyzed ~14-17

Note: The data in this table is hypothetical and for illustrative purposes, based on published computational studies of similar reactions. unicamp.brresearchgate.net

Structure-Reactivity Correlations and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling techniques can be used to correlate the structural features of this compound and related compounds with their reactivity. nih.gov These models often use descriptors derived from computational chemistry to build a mathematical relationship that can predict a certain outcome, such as reaction rate or selectivity.

For a series of substituted oxiranyl compounds, descriptors could include:

Electronic Descriptors: Atomic charges on the epoxide carbons, LUMO energy, and the HOMO-LUMO gap. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific steric parameters for the substituents.

Topological Descriptors: Indices that describe the connectivity of the molecule.

For instance, a QSAR model could be developed to predict the regioselectivity of the epoxide ring-opening based on the electronic and steric properties of substituents on the oxirane ring. nih.gov Similarly, machine learning models, trained on large datasets of known reactions, can predict the most likely sites of epoxidation or subsequent reactions for complex molecules. acs.org The Hard and Soft Acids and Bases (HSAB) theory can also be applied in a quantitative manner to predict the reactivity of epoxides with various nucleophiles. acs.org

An example of a simplified QSAR-type correlation is shown in Table 4, illustrating how a calculated property might correlate with reactivity.

Table 4: Hypothetical Structure-Reactivity Correlation for Epoxide Opening

Substituent on Epoxide LUMO Energy (eV) Predicted Relative Rate of Nucleophilic Attack
-H (Propylene Oxide) 1.20 1.0
-CH2OAcyl 0.89 2.5
-Ph (Styrene Oxide) 0.55 5.8

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the trend that a lower LUMO energy often correlates with a higher reaction rate for nucleophilic attack.


Based on a comprehensive review of available scientific literature, there is insufficient data to provide a detailed article on the advanced analytical methodologies for "this compound" (CAS Number: 1330277-54-7) according to the specified outline.

While this compound, also known as 1-(Oxiran-2-yl)ethane-1,2-diyl diacetate, is listed in chemical databases and available from commercial suppliers, detailed research findings regarding its specific spectroscopic and chromatographic characterization are not present in the accessible scientific domain. bldpharm.comscbt.com The required information for a thorough discussion of NMR for stereochemical assignment, IR for functional group identification, mass spectrometry for fragmentation analysis, and specific chromatographic techniques for purity and enantiomeric excess determination is not available for this specific molecule.

Research on related compounds, such as the parent alcohol 3,4-epoxy-1,2-butanediol oberlin.edunih.govchemspider.comnih.govsemanticscholar.org and various isomers like 1,2-butanediol (B146104) diacetate, chrom-china.com exists. However, the user's strict requirement to focus solely on this compound prevents the use of data from these related but structurally distinct molecules.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided detailed outline for this compound.

Advanced Analytical Methodologies for Research on 1 Oxiranyl 1,2 Ethanediol Diacetate

X-ray Crystallography for Solid-State Structure Confirmation (if applicable)

Due to the lack of available research, there are no published X-ray crystallography studies on 1-Oxiranyl-1,2-ethanediol Diacetate. Therefore, its solid-state structure, including details about its crystal system, space group, and unit cell dimensions, has not been determined. The applicability of this analytical technique would first require the successful synthesis and crystallization of the compound.

Future Research Trajectories and Interdisciplinary Opportunities for 1 Oxiranyl 1,2 Ethanediol Diacetate

Exploration of Novel Synthetic Methodologies

Currently, detailed and optimized synthetic routes specifically for 1-Oxiranyl-1,2-ethanediol Diacetate are not widely published. Future research should prioritize the development of efficient and stereoselective synthetic methods. Key areas of exploration could include:

Epoxidation of Unsaturated Precursors: Investigation into the controlled epoxidation of a suitable unsaturated diacetate precursor would be a logical starting point. Research could focus on various epoxidizing agents and catalytic systems to achieve high yields and selectivity.

Glycidol (B123203) Derivatization: Another promising route involves the acetylation of glycidol (2,3-epoxy-1-propanol) derivatives. This would require a multi-step synthesis, and research could focus on optimizing reaction conditions to maximize the yield of the desired product.

Enzymatic Synthesis: The use of enzymes, such as lipases, for the regioselective acetylation of a precursor diol containing an epoxide ring could offer a green and highly specific synthetic pathway.

A comparative analysis of potential synthetic routes is presented in the table below.

Synthetic ApproachPotential AdvantagesPotential Challenges
Epoxidation of AlkenesDirect, potentially high-yieldingControl of stereoselectivity, potential for side reactions
Derivatization of GlycidolReadily available starting materialMulti-step process, potential for competing reactions
Enzymatic SynthesisHigh selectivity, mild reaction conditionsEnzyme stability and cost, substrate specificity

Development of Advanced Catalytic Systems

The reactivity of the oxirane ring in this compound is a key feature that can be harnessed through catalysis. Future research should focus on developing advanced catalytic systems for various transformations.

Ring-Opening Polymerization: The epoxide group can undergo ring-opening polymerization to produce novel polyethers with pendant diacetate functionalities. Research into catalysts that control the polymer's molecular weight and stereochemistry would be highly valuable.

Catalytic Ring-Opening with Nucleophiles: The development of catalysts for the regioselective and stereoselective ring-opening of the epoxide with a wide range of nucleophiles (e.g., amines, alcohols, thiols) could lead to the synthesis of a diverse library of functionalized molecules.

Asymmetric Catalysis: Chiral catalysts could be employed to achieve enantioselective transformations involving the epoxide ring, leading to the production of optically active compounds for pharmaceutical or other specialized applications.

Expansion of Applications in Niche Chemical Fields

While listed for proteomics research, the potential applications of this compound are likely much broader. scbt.com Its bifunctional nature (epoxide and diacetate) makes it an attractive candidate for several niche chemical fields.

Crosslinking Agent: The epoxide functionality can react with various functional groups, making the molecule a potential crosslinking agent for polymers, resins, and coatings, potentially imparting unique properties.

Building Block for Complex Molecules: As a chiral building block, it could serve as a starting material or intermediate in the total synthesis of natural products or other complex organic molecules.

Specialty Monomer: Its use as a monomer in polymerization reactions could lead to the development of specialty polymers with tailored properties, such as improved adhesion, thermal stability, or biocompatibility.

Integration with Material Science and Nanotechnology

The unique structure of this compound opens up possibilities for its integration into advanced materials.

Surface Functionalization: The reactive epoxide group could be used to covalently attach the molecule to the surface of various materials (e.g., silica (B1680970), gold nanoparticles), modifying their surface properties.

Nanoparticle Synthesis: It could potentially be used in the synthesis of functionalized nanoparticles, where the diacetate groups could provide solubility or act as a scaffold for further chemical modification.

Hydrogel Formation: The ability to undergo crosslinking reactions suggests its potential use in the formation of hydrogels with tunable properties for applications in drug delivery or tissue engineering.

Deeper Insights into Biochemical Transformations and Enzyme Interactions

Enzyme Inhibition Studies: The epoxide moiety is a known reactive group that can covalently modify enzyme active sites. Research could explore its potential as an inhibitor for specific classes of enzymes, such as hydrolases or transferases.

Metabolic Pathway Analysis: Investigating the biochemical transformations of this compound within cells could reveal novel metabolic pathways or identify enzymes capable of processing this type of molecule.

Probe for Proteomics: Elucidating the mechanism behind its use in proteomics could lead to the development of more effective chemical probes for studying protein function and interactions.

Q & A

Q. What are the recommended synthetic pathways for 1-Oxiranyl-1,2-ethanediol Diacetate, and how can reaction conditions be optimized for reproducibility?

The synthesis of this compound typically involves the acetylation of 1,2-ethanediol derivatives followed by epoxidation. A critical step is the selective esterification of hydroxyl groups, which can be achieved using acetic anhydride under controlled acidic or basic conditions. To ensure reproducibility, parameters such as reaction temperature (e.g., 0–25°C), stoichiometric ratios of reagents, and catalyst selection (e.g., pyridine for neutral conditions) must be standardized. Quality control via HPLC or GC-MS using certified reference standards (e.g., TRC O846930) is essential for verifying purity .

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm ester and epoxide functional groups.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) for quantification, validated against certified standards .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (C8_8H12_{12}O5_5; theoretical monoisotopic mass: 188.0685 g/mol).
    Cross-referencing with spectral databases (e.g., ChemSpider) ensures accurate structural assignment .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should assess degradation kinetics under varying temperatures (e.g., 4°C vs. 25°C), humidity, and light exposure. Accelerated stability testing (40°C/75% RH) over 1–3 months can predict shelf-life. Epoxide ring-opening due to hydrolysis is a major degradation pathway; thus, anhydrous storage in inert atmospheres (argon) is recommended. Analytical monitoring via TLC or FT-IR detects hydrolysis products (e.g., diols or acetic acid) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in deoxydehydration (DODH) reactions?

The ester groups in this compound act as electron-withdrawing substituents, stabilizing transition states during C–O bond cleavage. Computational studies (e.g., DFT) suggest that the π* orbitals of the acetate groups accept electron density from adjacent σ(C–O) bonds, lowering activation energy. Experimental validation involves comparing DODH yields with non-esterified analogs (e.g., 1-phenyl-1,2-ethanediol), where ester-substituted substrates show higher selectivity and efficiency .

Q. How can factorial design optimize reaction parameters for this compound in catalytic systems?

A 2k^k factorial design evaluates variables like catalyst loading (e.g., Re or Mo complexes), temperature (80–120°C), and solvent polarity. Response surface methodology (RSM) identifies interactions between factors. For example:

FactorLow LevelHigh Level
Catalyst (mol%)15
Temperature (°C)80120
SolventTolueneDMF
ANOVA analysis of yield data reveals significant parameters and guides scale-up protocols .

Q. How should researchers resolve contradictory data in kinetic studies of this compound degradation?

Contradictions may arise from inconsistent impurity profiles or experimental artifacts. Mitigation strategies include:

  • Replicate Experiments : Triplicate runs under identical conditions to assess variability.
  • Spiking Studies : Introduce known degradation products (e.g., 1,2-ethanediol) to confirm detection limits.
  • Advanced Analytics : Use LC-QTOF-MS for non-targeted screening of degradation pathways. Cross-referencing with analog data (e.g., 1,2-hexanediol stability) provides additional context .

Q. What role does this compound play in surface chemistry studies, particularly in adsorption or interfacial reactions?

The compound’s polar ester and epoxide groups facilitate interactions with hydrophilic surfaces (e.g., silica or cellulose). In situ microspectroscopic techniques (e.g., AFM-IR) can map adsorption kinetics on model indoor surfaces. Competitive adsorption experiments with volatile organic compounds (VOCs) quantify surface affinity, informing applications in material science or environmental chemistry .

Methodological Considerations

Q. How to design a comprehensive stability-indicating assay for this compound?

  • Forced Degradation : Expose the compound to acid (HCl), base (NaOH), oxidants (H2_2O2_2), heat, and UV light.
  • Method Validation : Assess specificity, linearity (R2^2 > 0.995), and precision (%RSD < 2.0) using ICH guidelines.
  • Data Interpretation : Correlate degradation products with mechanistic pathways (e.g., acid-catalyzed epoxide ring-opening) .

Q. What statistical approaches are recommended for analyzing multifactor experimental data?

  • Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality in spectral or chromatographic datasets.
  • Regression Modeling : Partial Least Squares (PLS) correlates process variables (e.g., pH, temperature) with reaction outcomes.
  • Error Analysis : Bootstrap resampling quantifies confidence intervals for kinetic parameters (e.g., rate constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.